An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. The azetidine scaffold is a valuable component in drug discovery, known for imparting favorable physicochemical properties to bioactive molecules.[1] This guide will delve into a robust and efficient synthesis pathway, focusing on the underlying chemical principles and experimental considerations. Furthermore, a thorough characterization of the target compound using modern analytical techniques will be presented, offering a complete profile for future research and development.
Introduction: The Significance of the Azetidine Moiety
Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in the field of drug discovery.[2] Their incorporation into molecular structures can lead to improved metabolic stability, enhanced solubility, and favorable conformational rigidity, all of which are desirable attributes for drug candidates.[1] Azetidine carboxylic acids, in particular, serve as valuable building blocks for the synthesis of novel peptides and small molecule inhibitors.[3] The pyrimidine ring is another key pharmacophore present in numerous approved drugs, recognized for its ability to engage in various biological interactions. The combination of these two moieties in 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid presents a promising scaffold for the development of new therapeutic agents.
Proposed Synthesis of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
A plausible and efficient synthetic route to 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid involves a three-step process commencing with commercially available starting materials. The overall strategy hinges on the protection of the carboxylic acid functionality, followed by a nucleophilic aromatic substitution reaction, and concluding with deprotection to yield the final product.
Caption: Proposed synthetic workflow for 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid.
Part 1: Esterification of Azetidine-3-carboxylic acid
To prevent the carboxylic acid from interfering in the subsequent nucleophilic aromatic substitution reaction, it is first protected as an ester. A common and effective method is the formation of a methyl or ethyl ester.
Experimental Protocol:
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Reaction Setup: To a suspension of azetidine-3-carboxylic acid (1.0 eq) in methanol (10 volumes), slowly add thionyl chloride (1.2 eq) at 0 °C.
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue, the hydrochloride salt of azetidine-3-carboxylic acid methyl ester, can be used in the next step without further purification.
Part 2: Nucleophilic Aromatic Substitution (SNA_r)
The key bond-forming step is the nucleophilic aromatic substitution of 2-chloropyrimidine with the azetidine-3-carboxylic acid ester. The electron-deficient nature of the pyrimidine ring facilitates this substitution.
Caption: Generalized mechanism of the SNA_r reaction.
Experimental Protocol:
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Reaction Setup: In a microwave-safe vial, combine the azetidine-3-carboxylic acid methyl ester hydrochloride salt (1.0 eq), 2-chloropyrimidine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (10 volumes).
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Reaction Execution: Heat the mixture using microwave irradiation to 120-150 °C for 30-60 minutes.[2] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part 3: Hydrolysis of the Ester
The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.
Experimental Protocol:
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Reaction Setup: Dissolve the purified 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Reaction Execution: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
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Work-up and Isolation: Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid.
Characterization of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 2H | Pyrimidine H-4, H-6 |
| ~6.6 | Triplet | 1H | Pyrimidine H-5 |
| ~4.4 | Triplet | 2H | Azetidine CH₂ (adjacent to N) |
| ~4.2 | Triplet | 2H | Azetidine CH₂ (adjacent to CH) |
| ~3.6 | Quintet | 1H | Azetidine CH |
| 12.0-13.0 | Broad Singlet | 1H | Carboxylic acid OH |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent used.[4][5]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic acid C=O |
| ~162 | Pyrimidine C-2 |
| ~158 | Pyrimidine C-4, C-6 |
| ~110 | Pyrimidine C-5 |
| ~55 | Azetidine CH₂ (adjacent to N) |
| ~35 | Azetidine CH |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent used.[6]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺: 194.0717 | To be determined |
Calculated for C₈H₉N₃O₂
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1580, 1550 | C=N and C=C stretch (pyrimidine ring) |
| ~1450 | C-H bend (alkane) |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid. The proposed three-step synthesis, involving esterification, nucleophilic aromatic substitution, and hydrolysis, utilizes readily available starting materials and established chemical transformations. The comprehensive characterization data provided serves as a benchmark for researchers working on the synthesis and application of this and related compounds. The unique structural features of 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid make it a valuable building block for the design of novel therapeutic agents, and this guide provides a solid foundation for its exploration in drug discovery programs.
References
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate.
-
Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. Synfacts.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)Acetates. PubMed Central.
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
-
Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
-
Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib.
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
-
Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by 1H-NMR. Arkivoc.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar.
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
-
-
Carboxyl protecting groups.
-
-
An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ResearchGate.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
-
1-(3-Nitro-2-pyridinyl)-3-azetidinecarboxylicacid | C9H9N3O4 | MD Topology | NMR | X-Ray.
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central.
-
Azetidine synthesis. Organic Chemistry Portal.
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PubMed Central.
-
1-PYRIMIDIN-2-YL-AZETIDINE-3-CARBOXYLIC ACID. 2a biotech.
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
-
Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem.
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
Sources
- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
